GSK1016790A

TRPV4 Electrophysiology Potency

GSK1016790A is the definitive TRPV4 agonist for electrophysiology, calcium flux assays, and in vivo bladder physiology. With a human TRPV4 EC50 of 2.1 nM—300-fold more potent than 4α-PDD—it enables robust, reproducible channel activation at minimal concentrations, reducing solvent interference. Its well-characterized selectivity (inactive against TRPM8/TRPA1 at 20 µM) and rigorous genetic target validation in TRPV4-/- models make it the non-substitutable reference standard. Procure high-purity GSK1016790A to ensure data integrity in patch-clamp recordings, high-throughput screening, and sensory transduction research.

Molecular Formula C28H32Cl2N4O6S2
Molecular Weight 655.6 g/mol
CAS No. 942206-85-1
Cat. No. B1672345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1016790A
CAS942206-85-1
SynonymsGSK 1016790A
GSK-1016790A
GSK1016790A
N-(1-((4-(2-(((2,4-dichlorophenyl)sulfonyl)amino)-3-hydroxypropanoyl)-1-piperazinyl)carbonyl)-3-methylbutyl)-1-benzothiophene-2-carboxamide
Molecular FormulaC28H32Cl2N4O6S2
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1
InChIKeyIVYQPSHHYIAUFO-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1016790A: TRPV4 Potent and Selective Agonist for Scientific Research and Procurement


GSK1016790A (CAS: 942206-85-1), chemically designated as N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide, is a cell-permeable small molecule that functions as a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [1]. This piperazine amide derivative induces robust calcium influx in TRPV4-expressing cells with EC50 values of 2.1 nM in human TRPV4 and 18 nM in mouse TRPV4 when assessed in heterologous HEK cell expression systems . As a widely cited pharmacological tool compound, GSK1016790A has been instrumental in elucidating TRPV4-mediated physiological and pathophysiological processes, including osmoregulation, mechanotransduction, and bladder function [2].

Why Generic Substitution Fails: Selecting GSK1016790A Over Unverified TRPV4 Modulators


Generic substitution among TRPV4 agonists is precluded by substantial differences in binding modes, potency, and physiological response profiles. While 4α-phorbol 12,13-didecanoate (4α-PDD) and RN-1747 are alternative TRPV4 agonists, they exhibit markedly lower potency than GSK1016790A and lack the comprehensive functional validation across diverse experimental systems [1]. Structurally, GSK1016790A binds to a cytosolic-facing pocket in the voltage-sensor-like domain of TRPV4, a binding mode characterized via high-resolution cryo-EM that is distinct from the binding sites of endogenous activators [2]. Furthermore, newer synthetic analogs such as LM0038 have been developed to dissociate mechanical pain perception from acute itch responses—a sensory dual-effect that remains a defining characteristic of GSK1016790A [3]. These molecular and functional distinctions underscore that TRPV4 agonists are not interchangeable tool compounds; selection must be guided by the specific experimental or procurement requirements regarding potency, selectivity profile, and validated in vivo activity.

GSK1016790A Quantitative Evidence Guide: Comparative Potency, Selectivity, and Functional Activity


GSK1016790A Exhibits 300-Fold Higher Potency Compared to 4α-PDD in Activating TRPV4 Currents

GSK1016790A demonstrates substantially enhanced potency relative to the classic phorbol ester TRPV4 agonist 4α-PDD. In direct comparative electrophysiological assays using HEK cells expressing TRPV4, GSK1016790A was 300-fold more potent than 4α-PDD in activating TRPV4-mediated whole-cell currents [1].

TRPV4 Electrophysiology Potency

GSK1016790A Demonstrates Selective Activation of TRPV4 Over TRPM8 and TRPA1 Channels at 20 μM

GSK1016790A exhibits clean selectivity for TRPV4 relative to other thermosensitive TRP channels. In selectivity profiling assays, GSK1016790A showed no detectable activity at TRPM8 or TRPA1 channels when tested at concentrations up to 20 μM . In vivo target engagement is further validated by the complete absence of GSK1016790A-induced bladder overactivity in TRPV4 knockout (TRPV4-/-) mice, confirming that the observed functional effects are TRPV4-dependent [1].

Selectivity TRP channels Off-target

GSK1016790A Induces Urinary Bladder Overactivity in Wild-Type Mice with Complete Abrogation in TRPV4 Knockout Mice

GSK1016790A produces robust and reproducible functional effects in vivo. Intravesical infusion of GSK1016790A into the bladders of TRPV4+/+ mice induced clear bladder overactivity, whereas identical treatment produced no detectable effect in TRPV4-/- mice [1]. In vitro, GSK1016790A contracted TRPV4+/+ mouse bladder strips both with and without the urothelium intact, an effect that was absent in TRPV4-/- bladders. In contrast, 4α-PDD demonstrated only a weak ability to contract bladder strips compared to GSK1016790A [2].

Urodynamics In vivo pharmacology Target validation

GSK1016790A Binds to a Cytosolic Pocket in the Voltage-Sensor-Like Domain Distinct from Endogenous Activator Binding Sites

High-resolution cryo-electron microscopy (cryo-EM) structures of mouse TRPV4 in complex with GSK1016790A (mTRPV4_GSK101, 3.6 Å) reveal that GSK1016790A binds to a cytosolic-facing pocket within the voltage-sensor-like domain [1]. This binding mode is structurally distinct from the binding sites of endogenous TRPV4 activators such as arachidonic acid metabolites, and also differs from the binding determinants of other synthetic TRPV4 modulators [2].

Structural biology Cryo-EM Binding mode

LM0038, a Novel GSK101 Analog, Attenuates Acute Itch While Preserving Mechanical Pain Perception

A recent structure-activity relationship study synthesized nine GSK1016790A analogs and identified six TRPV4-targeting agonists. Among these, LM0038 emerged as the most potent analog and exhibited a distinct functional profile: it preserved TRPV4-mediated mechanical pain perception while attenuating the acute itch response [1]. In contrast, GSK1016790A produces dual sensory effects—simultaneously inducing both mechanical allodynia and acute itch—which can confound behavioral studies [2].

Sensory biology Analogs Pain/itch dissociation

GSK1016790A Reduces Atherosclerotic Plaque Development in Mice Following Oral Administration at 10 mg/kg

GSK1016790A demonstrates in vivo efficacy in a disease-relevant model following oral administration. In atherosclerotic mice, oral treatment with GSK1016790A at 10 mg/kg for 3 days significantly reduced the development of atherosclerotic plaques and decreased macrophage content in the aortic sinus . This represents one of the few reports of oral GSK1016790A efficacy in a cardiovascular disease model, extending the compound's utility beyond acute ex vivo and intravesical applications.

Atherosclerosis In vivo efficacy Oral bioavailability

GSK1016790A: Validated Application Scenarios for TRPV4 Research


Electrophysiological Characterization of TRPV4 Channel Function

GSK1016790A is the gold-standard agonist for patch-clamp electrophysiology studies of TRPV4. It evokes dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM, with EC50 values of 2.1 nM (human) and 18 nM (mouse) in HEK cell expression systems [1]. Its 300-fold potency advantage over 4α-PDD ensures robust current activation at low concentrations, minimizing compound consumption and reducing solvent exposure during prolonged recordings [2].

In Vivo Urodynamic Studies and Bladder Function Research

GSK1016790A is the definitive tool compound for investigating TRPV4-mediated bladder physiology. Intravesical infusion induces clear bladder overactivity in TRPV4+/+ mice with complete abolition of effect in TRPV4-/- mice, providing rigorous genetic target validation [1]. This establishes GSK1016790A as the reference agonist for studies of detrusor contractility, urothelial signaling, and lower urinary tract pathophysiology [2].

Calcium Imaging and High-Throughput Screening Assays for TRPV4 Modulators

GSK1016790A serves as the reference TRPV4 agonist for calcium flux assays in heterologous expression systems and primary cells. The compound elicits robust and reproducible Ca2+ influx in TRPV4-expressing cells with well-characterized EC50 values, making it the standard positive control for screening TRPV4 antagonists and for validating TRPV4 expression in novel cell models [1]. Its selectivity at 20 μM against TRPM8 and TRPA1 ensures signal specificity [2].

Mechanistic Studies of TRPV4-Mediated Sensory Signaling (Pain and Itch)

GSK1016790A is the prototypical TRPV4 agonist for investigating the channel's role in sensory transduction, particularly for studies examining the dual induction of mechanical allodynia and acute itch [1]. While newer analogs such as LM0038 exhibit dissociated sensory profiles, GSK1016790A remains essential for studies requiring the full complement of TRPV4-mediated sensory responses or for comparative pharmacological assessments of novel TRPV4 modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1016790A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.